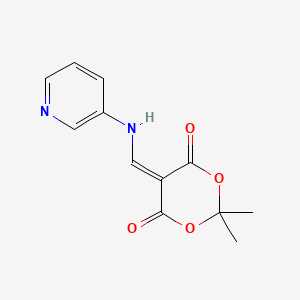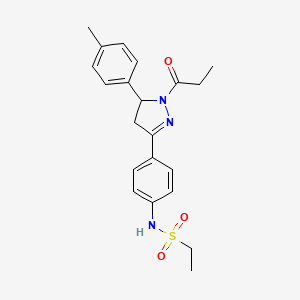
N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound that falls under the class of sulfonamides This compound is characterized by its complex structure which includes a propionyl group, a tolyl group, and a dihydro-pyrazolyl moiety attached to a phenyl ring, all linked to an ethanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions:
Formation of the pyrazole ring: : The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the dihydro-pyrazole ring.
Acylation: : The pyrazole intermediate undergoes acylation using propionyl chloride in the presence of a base, such as pyridine, to introduce the propionyl group.
Tolyl addition: : A Friedel-Crafts alkylation reaction is performed to attach the p-tolyl group to the pyrazole ring.
Sulfonation: : Finally, the compound is reacted with ethanesulfonyl chloride to form the ethanesulfonamide moiety.
Industrial Production Methods
While the laboratory synthesis provides a detailed route, industrial production often requires scaling up and optimizing reaction conditions. Techniques such as continuous flow reactors and catalytic processes are employed to ensure high yield and purity. Solvent choice, temperature control, and efficient purification methods, like crystallization or chromatography, are crucial in the industrial synthesis.
化学反应分析
Types of Reactions
Oxidation: : N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: : The compound may be reduced at the pyrazole ring, converting the dihydro-pyrazole to a fully saturated pyrazoline.
Substitution: : Various electrophilic substitution reactions can occur at the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Typically, oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: : Electrophilic reagents, such as halogens (Cl2, Br2) and nitrating agents (HNO3), are used with catalysts like iron(III) chloride.
Major Products
Oxidation: : Formation of benzoic acid derivatives and potential carboxylic acids.
Reduction: : Pyrazoline derivatives.
Substitution: : Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to serve as a building block in the preparation of more complex molecules.
Biology
In biological research, this compound is explored for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes. Its structural similarity to other bioactive sulfonamides makes it a candidate for developing new pharmacological agents.
Medicine
The compound's potential medicinal applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, the compound can be used in the development of novel materials, including polymers and surface coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is primarily based on its interaction with specific molecular targets in biological systems. The ethanesulfonamide group is known to mimic natural substrates of sulfonamide-sensitive enzymes, leading to competitive inhibition. This inhibition can disrupt the normal metabolic processes of microorganisms, making the compound effective as an antimicrobial agent. Additionally, the compound may interact with cellular receptors or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N-(4-(1-propionyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: : A structurally similar compound with a phenyl group instead of a p-tolyl group.
N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differing only by the substitution of a methanesulfonamide group.
N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide: : Contains a benzenesulfonamide moiety instead of ethanesulfonamide.
Uniqueness
What sets N-(4-(1-propionyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide apart is its specific combination of functional groups that confer unique chemical reactivity and biological activity. The presence of the p-tolyl group provides steric hindrance that can influence its interaction with biological targets, while the ethanesulfonamide group enhances its water solubility and potential for enzyme inhibition.
This compound's unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines
属性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(17-8-6-15(3)7-9-17)14-19(22-24)16-10-12-18(13-11-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOFKOVWCIEFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)
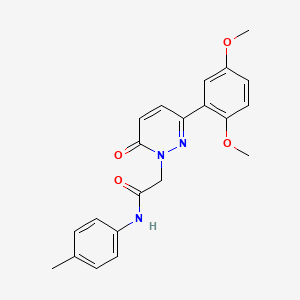
![Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2964936.png)
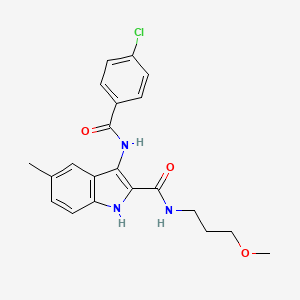
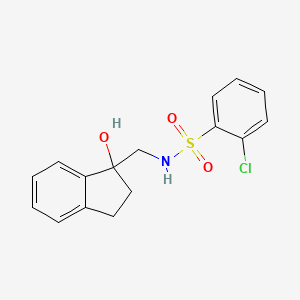
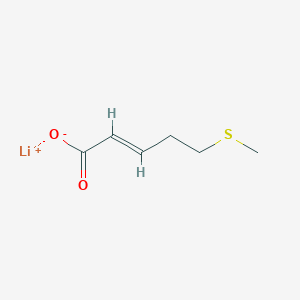
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)
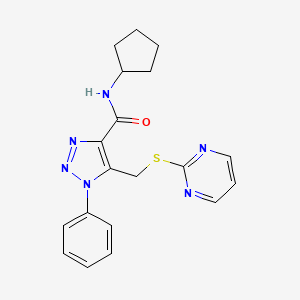
![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)
![2,6-dichloro-N-[4-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]pyridine-3-carboxamide](/img/structure/B2964949.png)
![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2964952.png)
